2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-methylbenzenecarboxylate
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Overview
Description
The compound “2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-methylbenzenecarboxylate” is a complex organic molecule. It contains a quinazoline ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry and are often found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization states of the atoms, and the electronic structure. This typically requires computational methods or experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the methylsulfanyl group might be susceptible to oxidation, and the carboxylate ester could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound. Computational methods or experimental measurements would be needed for a detailed analysis .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-yl) 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-6-5-7-12(10-11)16(20)21-15-13-8-3-4-9-14(13)18-17(19-15)22-2/h5-7,10H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREODOUCZKXJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=NC(=NC3=C2CCCC3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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